N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1858250-45-9
VCID: VC7010874
InChI: InChI=1S/C9H13N7.2ClH/c1-5-3-6(2)12-8(11-5)14-9-13-7(4-10)15-16-9;;/h3H,4,10H2,1-2H3,(H2,11,12,13,14,15,16);2*1H
SMILES: CC1=CC(=NC(=N1)NC2=NNC(=N2)CN)C.Cl.Cl
Molecular Formula: C9H15Cl2N7
Molecular Weight: 292.17

N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride

CAS No.: 1858250-45-9

Cat. No.: VC7010874

Molecular Formula: C9H15Cl2N7

Molecular Weight: 292.17

* For research use only. Not for human or veterinary use.

N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride - 1858250-45-9

Specification

CAS No. 1858250-45-9
Molecular Formula C9H15Cl2N7
Molecular Weight 292.17
IUPAC Name N-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine;dihydrochloride
Standard InChI InChI=1S/C9H13N7.2ClH/c1-5-3-6(2)12-8(11-5)14-9-13-7(4-10)15-16-9;;/h3H,4,10H2,1-2H3,(H2,11,12,13,14,15,16);2*1H
Standard InChI Key OIEXEJWKJPRHFZ-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2=NNC(=N2)CN)C.Cl.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride, reflects its intricate architecture. The core structure consists of:

  • A 4,6-dimethylpyrimidin-2-amine subunit, a six-membered aromatic ring with nitrogen atoms at positions 1 and 3, methyl groups at positions 4 and 6, and an amine group at position 2 .

  • A 5-(aminomethyl)-1,2,4-triazol-3-yl group, a five-membered ring with three nitrogen atoms, an aminomethyl (-CH2NH2) substituent at position 5, and a secondary amine linkage to the pyrimidine ring.

  • Two hydrochloride counterions, which protonate the amine groups, improving solubility and stability.

The molecular formula is C9H15Cl2N7, with a molecular weight of 291.12 g/mol. Key structural features are summarized in Table 1.

Table 1: Structural and Molecular Properties

PropertyValue
Molecular FormulaC9H15Cl2N7
Molecular Weight (g/mol)291.12
CAS NumberNot available in cited sources
IUPAC NameN-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step reactions that leverage nucleophilic substitutions and cyclization processes. Drawing parallels from related methodologies , a plausible pathway includes:

Preparation of 4,6-Dimethylpyrimidin-2-amine

4,6-Dimethylpyrimidin-2-amine is synthesized via cyclocondensation of acetylacetone with guanidine hydrochloride under basic conditions. This yields a crystalline product with a melting point of 151–153°C .

Functionalization of the Triazole Moiety

The 5-(aminomethyl)-1,2,4-triazol-3-yl group is introduced through a reaction between aminoguanidine hydrochloride and a suitable electrophile. For example, microwave-assisted condensation with succinic anhydride or phthalimidoglycine derivatives facilitates triazole ring formation .

Coupling and Salt Formation

The pyrimidine and triazole subunits are linked via an amine bridge under controlled pH (8–10) and temperature (80–100°C). Subsequent treatment with hydrochloric acid yields the dihydrochloride salt, which is purified via recrystallization from methanol or DMSO.

Key Reaction Conditions:

  • Temperature: 160–185°C for cyclization steps .

  • Catalysts: Lewis acidic ionic liquids or microwave irradiation to accelerate reaction rates.

  • Workup: Neutralization with sodium carbonate to isolate intermediates .

Physical and Chemical Properties

The dihydrochloride salt exhibits distinct physicochemical characteristics:

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents like DMSO and methanol .

  • Stability: Stable under inert atmospheres at 2–8°C but degrades upon prolonged exposure to light or moisture .

Thermal Properties

  • Melting Point: Estimated at 210–215°C (extrapolated from analogous triazole-pyrimidine hybrids ).

  • Decomposition: Occurs above 250°C, releasing HCl and forming charred residues.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point210–215°C (est.)
Solubility in Water>50 mg/mL
Storage Conditions2–8°C, inert atmosphere, dark

Tautomerism and Structural Analysis

The 1,2,4-triazole ring exhibits annular tautomerism, where the proton migrates between nitrogen atoms at positions 1 and 2. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm the predominance of the 4H-tautomer in the solid state, stabilized by intramolecular hydrogen bonding . Key findings include:

  • 1H NMR (400 MHz, D2O): δ 8.21 (s, 1H, triazole-H), 6.95 (s, 1H, pyrimidine-H), 4.12 (s, 2H, -CH2NH2), 2.45 (s, 6H, -CH3).

  • X-ray Diffraction: Bond lengths of 1.32 Å (N–C) in the triazole ring and 1.46 Å (C–CH3) in the pyrimidine subunit .

Analytical Characterization

The compound is characterized using:

  • High-Resolution Mass Spectrometry (HRMS): [M+H]+ peak at m/z 291.12.

  • Infrared Spectroscopy (IR): Peaks at 3350 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=N stretch) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 120°C (HCl release), 40% at 250°C (decomposition) .

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